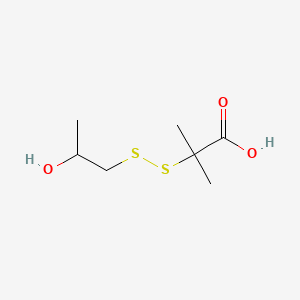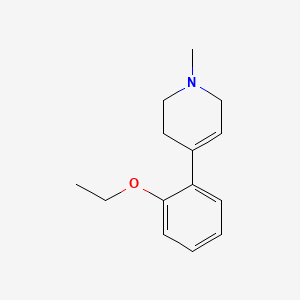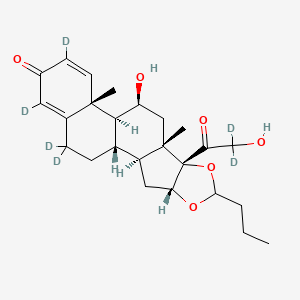
卡维地洛-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
卡维地洛-d5 被广泛用于科学研究,用于:
药代动力学研究: 它用作质谱法中卡维地洛在生物样本中定量的内标.
药物开发: 它用于开发和验证卡维地洛及其代谢产物的分析方法.
透皮递送系统: 研究探索了使用载有卡维地洛的乙醇体以增强透皮递送.
作用机制
卡维地洛-d5 与卡维地洛一样,是一种非选择性β-肾上腺素受体阻滞剂。它通过阻断β-肾上腺素受体抑制运动诱导的心动过速,并通过阻断α-1 肾上腺素受体松弛血管中的平滑肌。 这会导致外周血管阻力降低,总体血压降低 . 此外,卡维地洛通过β-arrestin 和 ERK1/2 激活来激活心脏保护信号传导 .
安全和危害
未来方向
Carvedilol is a first-choice option for people with heart failure . Central composite design can be used for successful optimization of carvedilol-loaded ethosomes formulation, which can serve as the promising transdermal delivery system for carvedilol . Moreover, the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol, suggesting its therapeutic potential in future clinics .
生化分析
Biochemical Properties
Carvedilol-d5, like its parent compound Carvedilol, interacts with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Cellular Effects
Carvedilol-d5 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Carvedilol-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . G proteins drive all detectable Carvedilol signaling through β2-adrenoceptors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Carvedilol-d5 may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Carvedilol-d5 vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Carvedilol-d5 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
Carvedilol-d5 is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Carvedilol-d5 and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
卡维地洛-d5 的制备涉及将氘原子掺入卡维地洛分子中。这可以通过多种合成路线实现,包括使用氘代试剂和溶剂。 一种常见的 方法是溶剂蒸发技术,其中将卡维地洛与氘代酸(如柠檬酸、酒石酸和糖精)的二元混合物溶解在甲醇中,然后进行溶剂蒸发 .
工业生产方法
This compound 的工业生产通常涉及使用氘代试剂和溶剂在受控条件下进行大规模合成。 该过程可能包括氘交换反应、通过色谱法纯化以及使用核磁共振和质谱等技术表征以确保氘原子的掺入 .
化学反应分析
反应类型
卡维地洛-d5 会发生各种化学反应,包括:
氧化: 卡维地洛可以被氧化形成代谢产物。
还原: 还原反应可以改变卡维地洛中的官能团。
取代: 取代反应可以在芳香环或其他反应位点发生。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。 这些反应的条件通常涉及控制温度、pH 值和溶剂,以确保所需的转化 .
主要产物
相似化合物的比较
类似化合物
卡维地洛: 非氘代形式,广泛应用于临床环境。
美托洛尔: 另一种用于类似适应症的β-阻滞剂。
普萘洛尔: 一种非选择性β-阻滞剂,具有不同的药代动力学特性。
独特性
卡维地洛-d5 的独特之处在于它的氘标记,这在质谱法中提供了分析精度和准确性的优势。 这使其在药代动力学研究和药物开发中特别有价值 .
属性
IUPAC Name |
1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-IZIHCQFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670075 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929106-58-1 |
Source


|
| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![2-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582718.png)

